![molecular formula C25H19BrN2S B14200035 5-Bromo-6-[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline CAS No. 909103-24-8](/img/structure/B14200035.png)
5-Bromo-6-[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline is a complex organic compound that belongs to the class of phenanthroline derivatives. Phenanthroline derivatives are known for their diverse applications in coordination chemistry, catalysis, and materials science. This particular compound features a bromine atom, a phenyl group, and a thiophene ring, making it a unique and versatile molecule for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution of the bromine atom can produce various substituted derivatives.
Applications De Recherche Scientifique
5-Bromo-6-[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 5-Bromo-6-[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline depends on its specific application. In coordination chemistry, the compound acts as a ligand, binding to metal ions through its nitrogen atoms. This binding can alter the electronic properties of the metal center, leading to unique catalytic or photophysical properties. In biological systems, the compound may interact with proteins or enzymes, inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: A parent compound with similar coordination chemistry applications.
2,2’-Bipyridine: Another ligand used in coordination chemistry with different electronic properties.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
5-Bromo-6-[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline is unique due to its combination of a bromine atom, a phenyl group, and a thiophene ring. This combination imparts distinct electronic and steric properties, making it a versatile molecule for various applications in chemistry, biology, and materials science.
Propriétés
Numéro CAS |
909103-24-8 |
|---|---|
Formule moléculaire |
C25H19BrN2S |
Poids moléculaire |
459.4 g/mol |
Nom IUPAC |
5-bromo-6-(5-phenyl-2-propan-2-ylthiophen-3-yl)-1,10-phenanthroline |
InChI |
InChI=1S/C25H19BrN2S/c1-15(2)25-19(14-20(29-25)16-8-4-3-5-9-16)21-17-10-6-12-27-23(17)24-18(22(21)26)11-7-13-28-24/h3-15H,1-2H3 |
Clé InChI |
PFOPMHPWKSUOJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(S1)C2=CC=CC=C2)C3=C4C=CC=NC4=C5C(=C3Br)C=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)
![3,3'-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14199959.png)

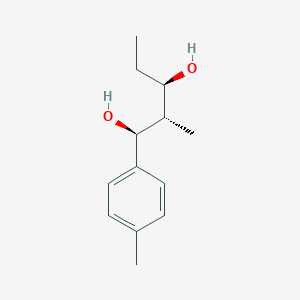
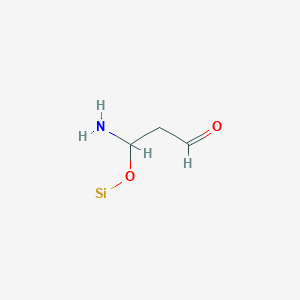
![2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane](/img/structure/B14199994.png)
![6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine](/img/structure/B14199998.png)
![Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]-](/img/structure/B14200004.png)
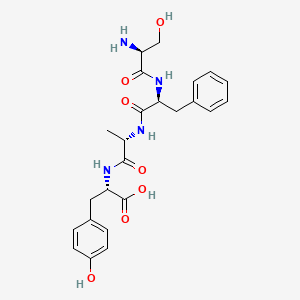
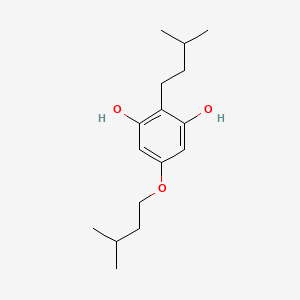
![Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14200015.png)
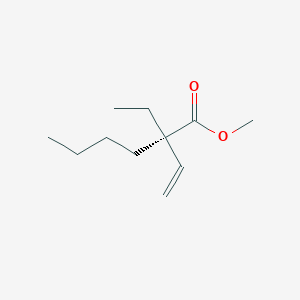
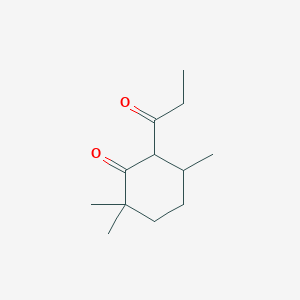
![4-[(Cyclohexylmethyl)amino]-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14200029.png)
